5-(Butylsulfonyl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butylsulfonyl)pentan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a butylsulfonyl group attached to the fifth carbon of a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylsulfonyl)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-bromopentan-1-ol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the butylsulfonyl group.
Reaction Conditions:
Reagents: 5-bromopentan-1-ol, butylsulfonyl chloride, triethylamine
Solvent: Dichloromethane
Temperature: Room temperature
Time: 12 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Butylsulfonyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 5-(Butylsulfonyl)pentanoic acid
Reduction: 5-(Butylthio)pentan-1-ol
Substitution: 5-(Butylsulfonyl)pentyl chloride
Scientific Research Applications
5-(Butylsulfonyl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Butylsulfonyl)pentan-1-ol involves its interaction with specific molecular targets. The butylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfonyl)pentan-1-ol
- 5-(Ethylsulfonyl)pentan-1-ol
- 5-(Propylsulfonyl)pentan-1-ol
Uniqueness
5-(Butylsulfonyl)pentan-1-ol is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and physical properties. Compared to its methyl, ethyl, and propyl analogs, the butylsulfonyl group provides increased hydrophobicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C9H20O3S |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
5-butylsulfonylpentan-1-ol |
InChI |
InChI=1S/C9H20O3S/c1-2-3-8-13(11,12)9-6-4-5-7-10/h10H,2-9H2,1H3 |
InChI Key |
ANMSLNPZISWRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.